Boc-L-4-Carbamoylphenylalanine
Description
Evolution of Phenylalanine Derivatives in Organic and Medicinal Chemistry Research
Phenylalanine, an essential aromatic amino acid, has long been a foundational component in the fields of organic and medicinal chemistry. Its story in science began in 1879 when it was first identified in lupine seedlings. wikipedia.org Just a few years later, in 1882, its chemical synthesis was achieved, paving the way for extensive research into its properties and potential applications. wikipedia.org
The inherent structure of phenylalanine has made it a versatile scaffold for chemical modification. nih.govtandfonline.com Early research focused on understanding its role in biological systems and its basic chemical reactivity. However, as the tools and techniques of organic synthesis became more sophisticated, so too did the complexity of the derivatives being created. Scientists began to explore how modifications to the phenyl ring and the amino acid backbone could lead to compounds with novel properties. This exploration has led to the development of a wide array of phenylalanine derivatives with applications ranging from tools for chemical biology to potential therapeutics. For instance, derivatives have been designed to act as inhibitors for enzymes like HIV-1 capsid protein and to serve as building blocks for complex molecular architectures. nih.gov The continuous evolution of these derivatives highlights the enduring importance of phenylalanine as a starting point for innovation in medicinal chemistry. nih.govtandfonline.com
Significance of the Boc Protecting Group in Peptide Synthesis and Drug Development
The synthesis of peptides and other complex organic molecules requires a high degree of control over chemical reactions. This is where protecting groups, such as the tert-butoxycarbonyl (Boc) group, play a crucial role. creative-peptides.comgenscript.com The Boc group is a temporary shield for the reactive amino group of an amino acid, preventing it from participating in unwanted side reactions during a multi-step synthesis. genscript.comgenscript.com
Introduced in the 1950s, Boc chemistry has become a fundamental strategy in both solid-phase and solution-phase peptide synthesis. thermofisher.com Its popularity stems from several key advantages. The Boc group is stable under a variety of reaction conditions, yet it can be easily and selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). creative-peptides.com This orthogonality allows for the deprotection of the N-terminus of a growing peptide chain without disturbing other acid-labile protecting groups that may be present on the amino acid side chains. thermofisher.com This level of control is essential for the stepwise assembly of amino acids in a specific sequence to create a desired peptide. genscript.comgenscript.com
Beyond peptide synthesis, the Boc group is widely used in the pharmaceutical industry to protect amine functionalities in complex molecules during the synthesis of drug candidates. genscript.com This ensures that reactions occur at the desired locations, leading to higher yields and purity of the final active pharmaceutical ingredient. genscript.com The ease of both introduction and removal of the Boc group makes it a cost-effective and efficient tool for researchers in biochemistry and organic chemistry.
Contextualizing the Carbamoylphenylalanine Moiety within Biologically Active Compounds
The carbamoyl (B1232498) group, a key feature of Boc-L-4-Carbamoylphenylalanine, is a structural motif that has garnered significant attention in medicinal chemistry. nih.gov This functional group can enhance the biological activity of molecules by improving their interactions with biological targets. chemimpex.com The incorporation of a carbamate (B1207046) group can also modulate the pharmacokinetic properties of a compound, such as its stability and ability to cross cell membranes. nih.gov
The carbamoylphenylalanine moiety itself is of particular interest as it can mimic other important structures in biological systems. For example, it has been used as a tool to study protein interactions and signal transduction pathways by mimicking phosphotyrosine residues, which are critical in cellular signaling. This mimicry allows researchers to investigate the intricate processes of protein phosphorylation.
Emergence of this compound as a Specialized Amino Acid Derivative
This compound has emerged as a valuable and specialized building block in the realms of peptide synthesis and drug development. chemimpex.com Its unique structure, which combines the protective Boc group with the functional carbamoylphenylalanine moiety, offers a powerful tool for chemists. This compound is particularly valued in the pharmaceutical industry for its ability to enhance the stability and bioavailability of peptides. chemimpex.com
The synthesis of this compound typically involves the reaction of L-phenylalanine with Boc anhydride. This process allows for the selective protection of the amino group while introducing the carbamoyl substituent at the para position of the phenyl ring. The resulting compound is a stable, versatile amino acid derivative that is compatible with various coupling methods used in peptide synthesis. chemimpex.com
Researchers utilize this compound in the design of novel therapeutics, especially in the development of peptide-based drugs that target specific biological pathways. chemimpex.com Its ability to serve as a building block for more intricate biomolecules, coupled with its capacity to facilitate the formation of peptide bonds under mild conditions, makes it a preferred choice for chemists seeking to streamline their synthesis processes. chemimpex.com
Compound Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C15H20N2O5 | 308.33 |
| Phenylalanine | C9H11NO2 | 165.19 |
| Trifluoroacetic acid | C2HF3O2 | 114.02 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOCXVKXBATIDB-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376133 | |
| Record name | Boc-L-4-Carbamoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205126-71-2 | |
| Record name | Boc-L-4-Carbamoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Advanced Chemical Transformations of Boc L 4 Carbamoylphenylalanine
Synthetic Pathways for Boc-L-4-Carbamoylphenylalanine
Stereoselective Synthesis Routes of L-Phenylalanine Derivatives
Achieving the correct L-stereochemistry at the α-carbon is fundamental for the biological activity of peptides incorporating this amino acid. Several stereoselective strategies are employed to synthesize L-phenylalanine derivatives.
Enzymatic Synthesis: A highly attractive and green method involves the use of Phenylalanine Ammonia (B1221849) Lyases (PALs). nih.gov These enzymes catalyze the asymmetric addition of ammonia to a double bond in a precursor molecule, typically a substituted cinnamic acid, to form the L-amino acid. nih.govresearchgate.net This biocatalytic approach is valued for its high enantioselectivity and operation under mild conditions, often avoiding the need for expensive and toxic heavy metal catalysts. nih.gov Researchers have developed multienzymatic one-pot cascade processes to produce a range of L-phenylalanine derivatives with high optical purity from simple starting materials like aryl aldehydes. biorxiv.org
Asymmetric Chemical Synthesis: Non-enzymatic routes often rely on chiral auxiliaries or catalysts. One established method is the ester enolate Claisen rearrangement of N-protected chiral amino acid cinnamyl esters. This technique allows for the formation of substituted phenylalanine derivatives with a high degree of chirality transfer. thieme-connect.com Other methods include the asymmetric hydrogenation of dehydroamino acid precursors using chiral rhodium or ruthenium catalysts, which can provide high enantiomeric excess of the desired L-isomer.
Strategies for Introducing the 4-Carbamoylphenyl Moiety
The defining feature of this compound is the carbamoyl (B1232498) group (-CONH₂) at the para-position of the phenyl ring. This functional group is typically introduced by starting with a precursor that already contains the desired moiety or a group that can be readily converted to it.
For enzymatic routes using PALs, the synthesis would commence with (E)-4-carbamoylcinnamic acid. The enzyme then facilitates the stereoselective addition of ammonia across the double bond to yield the final L-4-carbamoylphenylalanine. nih.govnih.gov
In chemical synthesis pathways, a common strategy involves using a starting material like 4-cyanophenylalanine or 4-carboxyphenylalanine. The cyano group can be hydrolyzed under controlled conditions to the primary amide. Alternatively, the carboxylic acid group can be activated and then reacted with ammonia to form the carbamoyl group. These transformations are performed on the phenylalanine scaffold before or after the introduction of the N-terminal protecting group.
Application of Boc Protection in the Synthesis Scheme
The tert-butoxycarbonyl (Boc) group is a crucial amine protecting group in peptide synthesis and organic chemistry. wikipedia.org Its primary role is to temporarily mask the nucleophilicity of the α-amino group, preventing it from participating in unwanted side reactions during subsequent chemical steps, such as peptide coupling. smolecule.com
The Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgnih.gov This reaction can be performed under various conditions, including aqueous or anhydrous systems. organic-chemistry.org
Key advantages of the Boc group include:
Stability: It is robust and stable under a wide range of conditions, particularly basic and nucleophilic environments, allowing for selective manipulation of other functional groups. organic-chemistry.org
Orthogonality: Its stability to base allows it to be used in conjunction with base-labile protecting groups like Fmoc in complex syntheses. organic-chemistry.orgnumberanalytics.com
Mild Cleavage: The Boc group is easily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. wikipedia.orgchemistrysteps.com This deprotection proceeds via a stable tert-butyl cation intermediate, regenerating the free amine for further reactions. wikipedia.org
Optimized Reaction Conditions for High Stereochemical Purity and Yield
Maximizing both the chemical yield and the stereochemical integrity is paramount. Optimization involves a systematic variation of reaction parameters. For enzymatic syntheses, this includes pH, temperature, substrate concentration, and enzyme loading to find the optimal performance of the biocatalyst. researchgate.net For chemical syntheses, careful selection of solvents, reagents, catalysts, and temperature is critical. nih.gov For instance, in the protection step, using mild bases like sodium bicarbonate can minimize side reactions for sensitive substrates. numberanalytics.com Purification at each step, typically by chromatography or recrystallization, is essential to remove byproducts and ensure the high purity of intermediates and the final product.
Table 1: Parameters for Optimizing this compound Synthesis
| Parameter | Objective | Examples of Conditions/Reagents |
| Stereocontrol | Achieve high enantiomeric excess (>99% ee) of the L-isomer. | Phenylalanine Ammonia Lyase (PAL) for enzymatic routes nih.gov; Chiral catalysts (e.g., Rh-based) for asymmetric hydrogenation. |
| Boc Protection | Achieve high yield of N-Boc protected amino acid without racemization. | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), THF/Water solvent system. nih.gov |
| Yield | Maximize product recovery at each step. | In-situ product removal (ISPR) to overcome product inhibition researchgate.net; Screening catalysts and bases for efficiency. nih.gov |
| Purity | Remove unreacted starting materials and byproducts. | Silica gel chromatography; Recrystallization from appropriate solvent systems. |
| Deprotection | Efficiently remove the Boc group without affecting other parts of the molecule. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); HCl in Methanol or Dioxane. wikipedia.org |
Derivatization and Functionalization Strategies for Enhanced Utility
This compound is not only a building block but also a scaffold for further chemical modification. These derivatizations can introduce new functionalities for creating advanced molecular tools.
Side-Chain Modifications for Bioconjugation and Probe Development
The aromatic side chain of phenylalanine is a prime target for modification to create probes for biological studies or to attach the molecule to larger entities like proteins or surfaces (bioconjugation). thieme-connect.com While the carbamoyl group itself can be a handle for chemical reactions, modern methods often target the C-H bonds of the phenyl ring for more versatile functionalization.
Late-Stage Functionalization: Recent advances allow for the direct modification of phenylalanine residues within peptides. chinesechemsoc.orgchemsoc.org.cn Copper-catalyzed Chan-Lam coupling, for example, can be used to link a phenylalanine derivative containing a boronic acid handle to imidazole-containing molecules. chemsoc.org.cn This strategy enables the site-specific incorporation of various tags and drug molecules.
Photoredox Catalysis: Light-mediated photoredox catalysis has emerged as a powerful and mild method for the site-selective C-H functionalization of phenylalanine residues. chemrxiv.org This approach can be used to introduce tags, labels, or cross-linkers under biologically compatible conditions, making it ideal for modifying sensitive biomolecules.
These modifications can transform this compound into a versatile tool. For example, attaching a fluorescent dye to the phenyl ring creates a fluorescent probe to study peptide uptake or localization in cells. Alternatively, introducing a biotin (B1667282) tag allows for affinity-based purification and detection of binding partners. The carbamoyl group can also influence the molecule's solubility and hydrogen-bonding capabilities, which can be fine-tuned through further derivatization.
Table 2: Side-Chain Modification Strategies and Applications
| Modification Strategy | Reagents/Conditions | Potential Application |
| C-H Functionalization | Photoredox catalysts, light source | Introduction of fluorescent probes, cross-linkers, or other functional tags. chemrxiv.org |
| Cross-Coupling | Copper or Palladium catalysts, boronic acid derivatives | Site-specific peptide modification, creation of peptide-drug conjugates. chemsoc.org.cn |
| Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Introduction of nitro or halo groups that can be further converted into other functionalities (e.g., amines, azides). |
| Carbamoyl Group Derivatization | Dehydrating agents (e.g., P₂O₅) | Conversion of the carbamoyl group to a nitrile for use in click chemistry or other bioorthogonal reactions. |
C-Terminal and N-Terminal Derivatizations for Peptide Synthesis
The presence of a carboxylic acid (C-terminus) and a Boc-protected amine (N-terminus) on this compound allows for a wide range of derivatizations crucial for peptide chain elongation and modification. beilstein-journals.orgpeptide.com
C-Terminal Derivatizations: The C-terminal carboxylic acid must be activated to facilitate amide bond formation. beilstein-journals.org This is commonly achieved using carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). beilstein-journals.org In solid-phase peptide synthesis (SPPS), the C-terminus is typically anchored to a resin via a linker. beilstein-journals.orgpeptide.com The choice of linker can predetermine the final C-terminal functionality. For instance, using an amide-forming resin like MBHA or Rink Amide resin will yield a C-terminal amide upon cleavage. peptide.com Alternatively, linkers such as 4-hydroxymethylbenzoic acid (HMBA) can be employed, which allow for post-synthesis cleavage with various nucleophiles (e.g., amines, alcohols, hydrazine) to generate the corresponding C-terminal amides, esters, or hydrazides. nih.gov
The table below summarizes common derivatization reactions for this compound in peptide synthesis.
| Terminus | Reaction | Reagents | Resulting Functional Group | Purpose |
| N-Terminus | Boc Deprotection | Trifluoroacetic Acid (TFA) | Primary Amine (-NH₂) | Exposes amine for peptide bond formation. peptide.comorganic-chemistry.org |
| N-Terminus | Peptide Coupling | Activated Amino Acid, Coupling Reagents (e.g., DIC) | Amide (-CONH-) | Peptide chain elongation. beilstein-journals.org |
| N-Terminus | Acetylation (Capping) | Acetic Anhydride, Base | Acetamide (-NHCOCH₃) | N-terminal modification, mimics internal peptide sequence. peptide.comnih.gov |
| C-Terminus | Activation | Carbodiimides (e.g., DCC, DIC) | Activated Ester | Facilitates coupling with an N-terminal amine. beilstein-journals.org |
| C-Terminus | Amide Formation | Amine (R-NH₂), Coupling Reagents | Amide (-CONHR) | Creates a C-terminal amide. nih.gov |
| C-Terminus | Ester Formation | Alcohol (R-OH), Coupling Reagents | Ester (-COOR) | Creates a C-terminal ester. nih.gov |
| C-Terminus | Hydrazide Formation | Hydrazine (NH₂NH₂), Coupling Reagents | Hydrazide (-CONHNH₂) | Creates a C-terminal hydrazide for fragment condensation. peptide.comnih.gov |
Orthogonal Protecting Group Strategies in Complex Molecule Synthesis
The synthesis of complex peptides often requires the presence of multiple reactive functional groups that must be selectively manipulated. Orthogonal protecting group strategies are essential for this purpose, allowing for the deprotection of one functional group under specific conditions without affecting other protecting groups. bham.ac.ukiris-biotech.de
The Boc group, which protects the α-amino group of this compound, is a cornerstone of the Boc/Bzl protection strategy. peptide.com In this scheme, the Boc group is considered temporary and is removed by mild acid (TFA), while more permanent benzyl-based (Bzl) side-chain protecting groups are removed at the end of the synthesis using a strong acid like hydrogen fluoride (B91410) (HF). beilstein-journals.orgiris-biotech.de This strategy is not perfectly orthogonal because both groups are acid-labile, differing only in the required acid strength. iris-biotech.de
A truly orthogonal strategy involves pairing the Boc group with protecting groups that are labile under completely different conditions. The most common orthogonal combination in modern peptide synthesis is the Fmoc/tBu pair, where the base-labile Fmoc group protects the N-terminus and acid-labile tert-butyl (tBu) groups protect side chains. iris-biotech.de When incorporating a Boc-protected amino acid like this compound into a more complex synthesis, it can be combined with other protecting groups that are removed by methods other than acidolysis. For example, an Alloc (allyloxycarbonyl) group can be removed by a palladium catalyst, and an ivDde group can be removed by hydrazine, leaving the Boc group and other acid-labile groups intact. sigmaaldrich.com
This multi-layered protection allows for site-specific modifications, such as side-chain cyclization, branching, or the attachment of reporter groups, at precise points in the synthesis. sigmaaldrich.com
Table of Orthogonal Protecting Groups and Their Compatibility with Boc
| Protecting Group | Abbreviation | Labile To | Stable To | Protected Moiety | Orthogonality with Boc |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Base, Hydrogenation, Pd(0) | α-Amino, Side-Chain Amino | N/A (Reference Group) |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenation | α-Amino, Side-Chain Amino | Yes . organic-chemistry.orgiris-biotech.de |
| Benzyl (B1604629) | Bzl | Strong Acid (e.g., HF), Hydrogenation | Mild Acid, Base | Hydroxyl, Carboxyl, Thiol | No (Conditionally). peptide.comiris-biotech.de |
| Allyloxycarbonyl | Alloc | Pd(0) Catalyst | Acid, Base | Amino, Hydroxyl, Carboxyl | Yes . sigmaaldrich.com |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine (2% in DMF) | Acid, Base | Side-Chain Amino | Yes . sigmaaldrich.com |
| 4-Methyltrityl | Mtt | Mild Acid (e.g., 1% TFA) | Base, Hydrogenation, Pd(0) | Side-Chain Amino, Hydroxyl | No (Conditionally). sigmaaldrich.com |
Advanced Applications in Peptide Chemistry and Rational Peptide Design
Role as a Specialized Building Block in Peptide Synthesis
Boc-L-4-Carbamoylphenylalanine serves as a versatile component in the synthesis of novel peptides, offering unique functionalities that influence the final characteristics of the peptide. Its application spans both solid-phase and solution-phase methodologies, contributing to the creation of peptides with tailored properties.
Solid-Phase Peptide Synthesis (SPPS) Methodologies with this compound
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the efficient assembly of peptide chains. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a classical approach in SPPS, is well-suited for the incorporation of this compound nih.gov. In this methodology, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functionalities are protected by more stable benzyl-based groups springernature.com.
The integration of this compound into a growing peptide chain on a solid support follows the standard SPPS cycle. This involves the deprotection of the N-terminal Boc group, typically with trifluoroacetic acid (TFA), followed by neutralization of the resulting ammonium (B1175870) salt. Subsequently, the incoming this compound is activated and coupled to the free N-terminus of the resin-bound peptide springernature.com.
Monitoring the completeness of each coupling reaction is crucial, and methods like the ninhydrin (B49086) test are often used to detect any unreacted free amines on the resin nih.gov. In cases of incomplete coupling, a second coupling step may be necessary to drive the reaction to completion nih.govchemimpex.com. The efficiency of coupling can be influenced by factors such as the steric hindrance of the amino acids being coupled and the length of the growing peptide chain nih.govchemimpex.com.
| Synthesis Step | Reagents and Conditions | Purpose |
| Resin Swelling | Dichloromethane (DCM) or Dimethylformamide (DMF) | Prepares the solid support for synthesis. |
| Boc Deprotection | 25-50% Trifluoroacetic acid (TFA) in DCM | Removes the temporary Nα-Boc protecting group. |
| Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF | Neutralizes the N-terminal ammonium salt to the free amine. |
| Amino Acid Coupling | This compound, Coupling reagent (e.g., DIC/HOBt, HBTU), DIEA in DMF/DCM | Forms the peptide bond with the resin-bound peptide. |
| Washing | DCM and/or DMF | Removes excess reagents and byproducts. |
| Final Cleavage | Hydrogen Fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |
Solution-Phase Peptide Synthesis Incorporating the Compound
While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex or modified peptides that may be challenging to produce on a solid support springernature.comnih.gov. The synthesis of peptides containing this compound in solution follows the principles of fragment condensation or stepwise elongation nih.gov.
In a typical solution-phase approach, the carboxyl group of one amino acid or peptide fragment is activated, while the amino group of the other is deprotected. This compound, with its Nα-amino group protected, can be coupled to another amino acid or peptide fragment with a free N-terminus. Alternatively, the carboxyl group of this compound can be activated for coupling with an N-terminally protected amino acid or peptide.
The choice of protecting groups is critical to prevent unwanted side reactions. The Boc group is a common choice for temporary Nα-protection in solution-phase synthesis due to its ease of removal under acidic conditions that are orthogonal to many other protecting groups nih.gov. Carboxyl groups are often protected as methyl or benzyl (B1604629) esters, which can be removed by saponification or hydrogenolysis, respectively nih.gov.
Coupling reagents used in solution-phase synthesis are similar to those used in SPPS, including carbodiimides (DCC, EDC) and phosphonium (B103445) or uronium reagents (PyBOP, HBTU) peptide.combachem.com. Purification of the intermediate products after each coupling step is a key feature of solution-phase synthesis and is typically achieved through techniques such as crystallization or chromatography. This step-wise purification ensures the high purity of the final peptide nih.gov.
Impact on Peptide Stability and Bioavailability through Structural Modification
A significant challenge in the development of peptide therapeutics is their inherent instability in biological systems, primarily due to degradation by proteases nih.govscirp.org. The incorporation of unnatural amino acids like 4-Carbamoylphenylalanine is a recognized strategy to enhance the proteolytic stability of peptides nih.gov. The carbamoyl (B1232498) group at the para position of the phenyl ring introduces a structural modification that can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby slowing down enzymatic degradation nih.gov.
Synthesis of Constrained and Cyclic Peptides
Conformational constraint through cyclization is a powerful strategy to improve the pharmacological properties of peptides, including receptor affinity, selectivity, and metabolic stability uri.edu. Cyclic peptides often exhibit enhanced biological activity compared to their linear counterparts due to their reduced conformational flexibility, which can pre-organize the peptide into a bioactive conformation for receptor binding peptide.com.
This compound can be incorporated into linear peptide precursors destined for cyclization. The synthesis of the linear peptide can be performed using either SPPS or solution-phase methods nih.gov. Once the linear precursor is assembled, cyclization can be achieved through various strategies, such as head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages peptide.com.
For head-to-tail cyclization, the N-terminal and C-terminal protecting groups of the linear peptide are selectively removed, and the cyclization is performed either on the solid support or in solution. The presence of the carbamoylphenylalanine residue can influence the preferred conformation of the linear precursor, potentially facilitating an efficient cyclization by bringing the N- and C-termini into proximity. The carbamoyl group itself is not typically involved in the cyclization chemistry but acts as a structural element within the cyclic scaffold.
Integration in Peptide-Based Drug Discovery and Development
The unique properties of this compound make it a valuable building block in the design and development of new peptide-based drugs with improved therapeutic profiles.
Design of Peptide Therapeutics with Modified Pharmacokinetic Profiles
The pharmacokinetic profile of a peptide therapeutic, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical efficacy. A major goal in peptide drug design is to engineer molecules with optimized pharmacokinetic properties, such as a longer plasma half-life, to reduce dosing frequency and improve patient compliance nih.govprisysbiotech.com.
The incorporation of 4-Carbamoylphenylalanine can significantly influence a peptide's pharmacokinetic profile. As previously discussed, the modification can enhance metabolic stability, leading to a longer half-life in circulation nih.govprisysbiotech.com. The alteration of the peptide's physicochemical properties by the carbamoyl group can also affect its distribution within the body and its rate of clearance mdpi.com. For instance, changes in hydrophilicity can impact plasma protein binding and tissue penetration.
Enhancing Peptide Interactions with Biological Systems through the Carbamoyl Group
The incorporation of non-natural amino acids into peptides is a key strategy in rational peptide design to enhance their therapeutic properties. This compound, with its distinct carbamoyl group on the phenyl ring, offers a unique functional moiety that can significantly influence a peptide's interaction with its biological targets. The carbamoyl group, being a neutral, polar functional group, can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form specific and robust hydrogen bonding networks with biological receptors, such as proteins and enzymes, which can lead to improved binding affinity and selectivity of the peptide.
In a notable study focused on the development of inhibitors for nicotinamide (B372718) N-methyltransferase (NNMT), a metabolic enzyme implicated in various diseases, macrocyclic peptides incorporating L-4-carbamoylphenylalanine were synthesized and evaluated. The research demonstrated that the inclusion of this non-natural amino acid was a critical component in achieving high inhibitory potency. The carbamoyl group was hypothesized to form key interactions within the binding pocket of the NNMT enzyme, contributing to the low nanomolar and even sub-nanomolar inhibitory concentrations observed. The structure-activity relationship (SAR) studies in this research underscored the importance of the carbamoylphenylalanine residue in optimizing the inhibitory activity of the peptide. The table below summarizes the inhibitory activity of a selected peptide from this study. nih.gov
| Peptide Identifier | Incorporated Non-Natural Amino Acid | IC50 (nM) |
|---|---|---|
| Peptide 23 | L-4-Carbamoylphenylalanine | 0.15 |
Development of Peptidomimetics and Pseudo-peptides
Peptidomimetics and pseudo-peptides are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. The synthesis of these modified peptides often involves the use of non-natural amino acids and specialized building blocks. This compound serves as a valuable building block in the construction of such peptidomimetics and pseudo-peptides.
The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of L-4-carbamoylphenylalanine is crucial for its application in solid-phase peptide synthesis (SPPS), the primary method for assembling peptides and their analogs. The Boc group provides stable protection under the conditions required for peptide bond formation and can be readily removed under mild acidic conditions to allow for the stepwise elongation of the peptide chain. This controlled, stepwise assembly is fundamental to the synthesis of complex peptidomimetics with precisely defined structures.
While specific examples detailing the incorporation of this compound into pseudo-peptides are not extensively documented in publicly available research, the principles of peptidomimetic design support its utility. For instance, the carbamoylphenylalanine residue can be incorporated into peptide backbones that have been modified to resist enzymatic cleavage. One common strategy in creating pseudo-peptides is the replacement of a standard amide bond with a non-hydrolyzable surrogate. Research into the synthesis of pseudo-peptides has explored the use of building blocks where the peptide bond is replaced by moieties such as a methyleneoxy group. In such synthetic schemes, Boc-protected amino acid derivatives are essential for the controlled assembly of the pseudo-peptide chain. The carbamoyl side chain of this compound would introduce a specific functionality that could be leveraged for targeted interactions with biological receptors in the resulting peptidomimetic.
Engineering Therapeutic Proteins with Enhanced Properties
The engineering of therapeutic proteins often involves the site-specific incorporation of non-natural amino acids to introduce novel functionalities or to enhance existing properties such as stability, efficacy, and in vivo half-life. The genetic code expansion technology allows for the ribosomal incorporation of a wide array of non-natural amino acids into proteins in living cells, opening up new avenues for creating next-generation protein therapeutics.
While the direct incorporation of this compound into therapeutic proteins via ribosomal synthesis is not feasible due to the presence of the Boc protecting group, the underlying amino acid, L-4-carbamoylphenylalanine, is a candidate for such applications. The carbamoyl group on the phenyl ring can introduce beneficial properties to a therapeutic protein. For example, it could enhance the protein's stability by forming intramolecular or intermolecular hydrogen bonds, or it could improve the protein's binding affinity to its target by providing an additional point of interaction.
The introduction of non-natural amino acids can significantly impact the developability of therapeutic proteins. For instance, enhancing the stability of therapeutic antibodies is a critical goal, as they can be prone to aggregation under the high concentrations required for administration. The targeted mutation of aggregation-prone regions with amino acids that can disrupt aggregation or promote favorable interactions is a key strategy. The carbamoyl group of L-4-carbamoylphenylalanine, with its hydrogen bonding potential, could be strategically placed to stabilize the protein structure and prevent aggregation.
Medicinal Chemistry and Rational Drug Design Principles
Structure-Activity Relationship (SAR) Studies of Boc-L-4-Carbamoylphenylalanine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies focus on dissecting the roles of its key functional groups: the carbamoyl (B1232498) moiety, the stereochemistry of the alpha-carbon, and the potential for further modification of the phenyl ring.
The carbamoyl group (-CONH2) at the para-position of the phenyl ring is the defining feature of this amino acid and plays a pivotal role in molecular recognition. It acts as a potent hydrogen bond donor and acceptor, which can significantly influence the binding affinity of a ligand to its biological target.
A landmark discovery in this area revealed that (S)-4-(Carboxamido)phenylalanine can serve as an effective bioisosteric replacement for tyrosine (Tyr) in opioid peptide ligands. nih.gov For decades, the phenolic hydroxyl group of tyrosine was considered essential for high-affinity binding to opioid receptors. However, studies on various peptide ligands for the mu, delta, and kappa opioid receptors demonstrated that replacing the terminal tyrosine with 4-carbamoylphenylalanine (Cpa) resulted in peptides with comparable binding affinity (Ki) and agonist potency (EC50). nih.gov
Molecular dynamics simulations on a Leu-Enkephalin analog where tyrosine was replaced by Cpa provided insight into this functional mimicry. nih.gov The study revealed that the carboxamido group of Cpa can form critical intramolecular hydrogen bonds, specifically between its carbonyl group and the backbone amide of another residue in the peptide (phenylalanine in this case). nih.gov This interaction helps to stabilize a specific bioactive conformation, similar to the role played by the hydroxyl group of tyrosine. Furthermore, the simulations highlighted strong hydrogen bond interactions between the carboxamido group and surrounding water molecules, indicating its capacity to engage with polar pockets in a receptor binding site. nih.gov
This bioisosteric relationship challenges long-held assumptions and opens new avenues for drug design, suggesting the carbamoyl group is an excellent surrogate for the phenolic group, potentially offering advantages in terms of metabolic stability or synthetic accessibility.
| Peptide Analog Comparison | Original Peptide (Tyr¹) | Modified Peptide (Cpa¹) | Key Finding |
| Binding Affinity (Ki) | Comparable | Comparable | The carbamoyl group successfully mimics the phenolic hydroxyl group in receptor binding. nih.gov |
| Agonist Potency (EC50) | Comparable | Comparable | Functional activity is maintained after the bioisosteric replacement. nih.gov |
| Receptor Selectivity | Baseline | Increased delta selectivity | The Cpa modification can enhance selectivity for specific receptor subtypes. nih.gov |
| Molecular Conformation | Stabilized by Tyr¹ OH group | Stabilized by Cpa¹ CONH₂ group | Intramolecular hydrogen bonds formed by the carbamoyl group stabilize the active conformation. nih.gov |
As with all amino acids used in drug design, the stereochemistry of 4-carbamoylphenylalanine is critical for its biological activity. The spatial arrangement of the substituents around the chiral alpha-carbon dictates how the molecule fits into a three-dimensional receptor binding pocket. Biological systems, particularly receptors and enzymes, are inherently chiral and thus exhibit a high degree of stereospecificity.
The research highlighting 4-carbamoylphenylalanine as a tyrosine surrogate specifically utilized the (S)-enantiomer, corresponding to the naturally occurring L-amino acids. nih.gov This L-configuration is crucial for correct positioning within the opioid receptor's binding site to elicit a biological response. It is well-established in medicinal chemistry that the "unnatural" D-enantiomer of an amino acid often leads to a significant loss of activity or, in some cases, a switch from agonist to antagonist behavior. This is because the altered spatial orientation of the amino group, carboxyl group, and side chain prevents the precise intermolecular interactions required for receptor activation. Therefore, maintaining the L-stereochemistry is paramount for the activity and selectivity of peptides incorporating this residue.
While the carbamoyl group provides a key interaction point, the phenylalanine scaffold itself offers opportunities for further optimization. Modifications to the phenyl ring can be used to fine-tune electronic properties, lipophilicity, and steric bulk to enhance potency and selectivity.
For instance, studies on other phenylalanine analogs have shown that introducing substituents onto the phenyl ring can have a profound impact on biological activity. The addition of halogen atoms (e.g., fluorine, iodine) can alter the molecule's electronic distribution and lipophilicity, potentially leading to stronger interactions with the target protein. cymitquimica.com While specific SAR data on further modifications to the 4-carbamoylphenylalanine ring is not extensively documented, the principles of rational drug design suggest that such modifications could be a viable strategy for optimization. For example, introducing small alkyl groups or other functional groups could probe for additional binding pockets or alter the pharmacokinetic properties of the resulting drug candidate.
| Modification Strategy | Rationale | Potential Outcome |
| Halogenation (F, Cl, Br, I) | Modulates electronics and lipophilicity. | Enhanced binding affinity, improved membrane permeability. cymitquimica.com |
| Alkylation (e.g., Methyl) | Increases steric bulk and lipophilicity. | Probes for hydrophobic pockets, can improve metabolic stability. |
| Hydroxylation | Introduces H-bonding capability. | Can form new interactions with the target, but may alter role as Tyr mimic. |
Applications in the Design of Targeted Therapies
The unique properties of this compound make it a valuable tool for designing targeted therapies. Its ability to be incorporated into peptides using standard synthesis techniques allows for the development of highly specific ligands for a variety of biological targets. chemimpex.com
The successful use of 4-carbamoylphenylalanine in opioid receptor ligands is a prime example of its application in developing drugs for specific pathways. nih.gov By replacing tyrosine with this non-canonical amino acid, researchers were able to create potent and selective agonists for the delta-opioid receptor. nih.govnih.gov This pathway is a significant target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid agonists. The ability of the carbamoyl group to effectively mimic the phenolic group of tyrosine while subtly altering properties like receptor selectivity demonstrates the power of this building block in fine-tuning drug candidates for complex biological systems.
In the realm of oncology, targeted drug delivery is a major goal to increase efficacy and reduce the toxicity of chemotherapeutic agents. Peptides have emerged as promising vectors for targeting cancer cells due to their ability to bind with high specificity to receptors that are overexpressed on tumor surfaces. nih.govmdpi.com
While direct examples of this compound in approved cancer therapies are not yet established, its properties present significant potential. For example, many cancer-targeting peptides, such as those mimicking growth factors, contain tyrosine residues that are critical for receptor binding. Based on its proven ability to act as a tyrosine surrogate, 4-carbamoylphenylalanine could be incorporated into these peptides. nih.gov This substitution could be used to enhance metabolic stability against phosphatases that might otherwise inactivate a phosphotyrosine-dependent signaling pathway, or to subtly modify the binding kinetics to improve tumor retention. Peptides like RGD (Arg-Gly-Asp), which target integrins overexpressed in many cancers, could potentially be modified with 4-carbamoylphenylalanine to create new analogs with improved therapeutic profiles. nih.gov The incorporation of this unique amino acid provides a rational strategy for developing the next generation of peptide-based cancer therapeutics. nih.gov
Neuroscience Research and Neuroprotective Agent Development
The exploration of novel neuroprotective agents is a cornerstone of neuroscience research, aimed at mitigating the neuronal damage associated with neurodegenerative diseases and acute brain injuries. While direct studies on this compound in neuroscience are not extensively documented in publicly available literature, the structural motifs within the molecule—specifically the carbamate (B1207046) group and the phenylalanine derivative core—are of significant interest in the design of neuroprotective compounds. Research into structurally related molecules provides a framework for understanding the potential neuroprotective mechanisms of this compound.
Aromatic carbamates, for instance, have been identified as possessing significant neuroprotective activity. Studies have shown that certain aromatic carbamate derivatives can protect neurons from apoptosis (programmed cell death) induced by neurotoxins. nih.gov The proposed mechanisms for this neuroprotection are often multimodal and can include the upregulation of anti-apoptotic proteins, such as Bcl-2, and the induction of autophagy, a cellular process that removes damaged components. nih.gov The carbamate moiety within these molecules is crucial for their biological activity, and modifications to this group can significantly impact their protective effects.
Furthermore, derivatives of L-phenylalanine have been investigated for their neuroprotective potential. For example, halogenated derivatives of L-phenylalanine have demonstrated the ability to attenuate excitatory glutamatergic synaptic transmission. nih.gov Overactivation of glutamate (B1630785) receptors is a key mechanism of neuronal damage in conditions like ischemia. By modulating this excitotoxicity, these phenylalanine derivatives can reduce neuronal death. One such derivative, 3,5-dibromo-L-tyrosine (a derivative of L-phenylalanine), was found to decrease brain infarct volume and improve neurological outcomes in an animal model of stroke. nih.gov
The neuroprotective potential of this compound can be hypothesized based on these findings. The presence of the carbamate group suggests a potential role in modulating apoptotic pathways, similar to other neuroprotective aromatic carbamates. The L-phenylalanine core provides a scaffold that, when appropriately modified, could interact with neuronal targets to reduce excitotoxicity. The "Boc" (tert-butyloxycarbonyl) protecting group, while primarily used in synthesis, could also influence the molecule's lipophilicity and ability to cross the blood-brain barrier, a critical factor for any centrally acting therapeutic agent.
Future research could focus on screening this compound and its analogues in various in vitro and in vivo models of neurodegeneration to elucidate their specific mechanisms of action and therapeutic potential.
Table 1: Investigated Neuroprotective Mechanisms of Related Compound Classes
| Compound Class | Investigated Mechanism of Action | Key Findings |
| Aromatic Carbamates | Anti-apoptosis, Autophagy induction | Upregulation of Bcl-2, induction of beclin 1. nih.gov |
| Halogenated L-Phenylalanine Derivatives | Attenuation of glutamatergic excitotoxicity | Depression of AMPA/kainate receptor-mediated currents, reduction of infarct volume in stroke models. nih.gov |
Prodrug Strategies Incorporating the Carbamate Moiety
The development of effective drugs for central nervous system (CNS) disorders is often hampered by the blood-brain barrier (BBB), which restricts the passage of many therapeutic agents into the brain. nih.govrsc.org Prodrug strategies are a key approach in medicinal chemistry to overcome this challenge, and the carbamate moiety is a versatile functional group utilized in the design of such prodrugs. scielo.br this compound incorporates a carbamate linkage, making it a relevant example for discussing these strategies.
The stability of the carbamate bond is a critical factor in prodrug design. It must be stable enough to prevent premature cleavage in the systemic circulation but labile enough to be efficiently cleaved in the brain. scielo.brmdpi.com The rate of hydrolysis can be tuned by modifying the substituents on the carbamate nitrogen and oxygen. The tert-butyloxycarbonyl (Boc) group, present in this compound, is a well-known protecting group in peptide synthesis and is characterized by its acid-lability. wikipedia.org While typically removed under acidic conditions in a laboratory setting, its enzymatic lability in a physiological context would need to be evaluated for prodrug applications.
Furthermore, the L-phenylalanine component of this compound could be exploited for carrier-mediated transport across the BBB. The large neutral amino acid transporter 1 (LAT1) is highly expressed at the BBB and is responsible for transporting essential amino acids like phenylalanine into the brain. nih.gov By designing a prodrug that mimics an endogenous LAT1 substrate, it may be possible to achieve active transport into the CNS, thereby enhancing brain penetration. nih.govresearchgate.net A study on a sesamol-L-phenylalanine conjugate with a carbamate linkage demonstrated successful targeting of LAT1. mdpi.comnih.gov
In the context of this compound, the carbamoylphenylalanine portion could be considered the active drug, and the Boc group as part of the promoiety. The entire molecule could be designed to be a substrate for a transporter like LAT1, with subsequent enzymatic cleavage of the Boc group within the brain to release the active agent.
Table 2: Key Considerations for Carbamate-Based CNS Prodrug Design
| Design Parameter | Rationale | Example from Related Research |
| Increased Lipophilicity | To enhance passive diffusion across the blood-brain barrier. nih.gov | Masking polar groups with a carbamate linkage. scielo.br |
| Enzymatic Lability | For controlled release of the active drug within the CNS. | Carbamate bonds can be designed to be cleaved by brain esterases. mdpi.com |
| Chemical Stability | To prevent premature degradation in systemic circulation. scielo.brmdpi.com | The stability of the carbamate can be modulated by its substituents. |
| Transporter Targeting | To utilize active transport mechanisms for enhanced brain uptake. | L-phenylalanine conjugates can target the LAT1 transporter. nih.govresearchgate.net |
Investigation of Biological Activity and Mechanistic Studies
In Vitro and In Vivo Biological Evaluation of Derivatives
While specific biological data for Boc-L-4-Carbamoylphenylalanine is not extensively available in publicly accessible literature, the broader class of N-acylated amino acids, including various Boc-protected phenylalanine analogs, has been investigated for a range of biological activities. These studies provide a framework for understanding the potential therapeutic applications of this compound derivatives. Research has explored their utility as antimicrobial, antiviral, anticancer, and antihypertensive agents.
Cellular Assays for Activity and Selectivity
Cellular assays are crucial for determining the biological activity and selectivity of novel compounds. For derivatives of Boc-L-phenylalanine, these assays typically involve exposing various cell lines (e.g., cancer cells, bacterial strains, or normal cell lines) to the compound and measuring its effects on cell viability, proliferation, or other specific cellular functions.
For instance, in the context of anticancer research, a hypothetical study on a derivative of this compound might involve the following:
| Cell Line | Assay Type | Endpoint Measured | Hypothetical Result (IC50 in µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 15.2 |
| A549 (Lung Cancer) | MTT Assay | Cell Viability | 25.8 |
| HEK293 (Normal Kidney) | MTT Assay | Cell Viability | > 100 |
This hypothetical data would suggest that the compound exhibits some level of selective cytotoxicity towards cancer cells over normal cells.
Enzyme Inhibition Studies
Boc-protected amino acids and their derivatives are frequently designed as enzyme inhibitors. The carbamoylphenylalanine moiety can mimic natural amino acid residues, allowing these compounds to interact with the active sites of enzymes.
A plausible target for a this compound derivative could be a protease or a kinase involved in a disease pathway. Enzyme inhibition studies would determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Target Enzyme | Inhibition Parameter | Hypothetical Value |
|---|---|---|
| Matrix Metalloproteinase-9 (MMP-9) | IC50 | 5.7 µM |
| Cathepsin K | Ki | 0.8 µM |
Such hypothetical results would indicate that the compound is a moderately potent inhibitor of the target enzymes.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. These assays are fundamental in drug discovery for identifying and characterizing ligands that can modulate receptor function. While no specific receptor binding data for this compound is currently published, its structural similarity to endogenous ligands could make it a candidate for targeting various receptors, such as G protein-coupled receptors (GPCRs) or nuclear receptors.
A hypothetical binding assay might yield the following results:
| Receptor Target | Binding Parameter | Hypothetical Value |
|---|---|---|
| Angiotensin II Type 1 Receptor | Ki | 12.5 nM |
| Estrogen Receptor Alpha | IC50 | > 10 µM |
This hypothetical data would suggest a selective and high-affinity binding to the Angiotensin II Type 1 Receptor.
Mechanisms of Action at the Molecular Level
Understanding the mechanism of action at the molecular level is critical for the rational design of more potent and selective drugs. For a compound like this compound, this would involve identifying the specific molecular interactions that lead to its biological effects. Techniques such as X-ray crystallography of the compound bound to its target protein, or molecular modeling studies, can provide insights into these interactions. The carbamoyl (B1232498) group, for example, could form key hydrogen bonds with amino acid residues in a binding pocket.
Pharmacological Profiling and Efficacy Research
Modulation of Specific Biological Pathways and Signaling Cascades
This compound and its derivatives, by interacting with specific enzymes or receptors, can modulate downstream biological pathways and signaling cascades. For example, if a derivative inhibits a key kinase in a cancer-related signaling pathway (e.g., the MAPK/ERK pathway), it could lead to the downregulation of genes involved in cell proliferation and survival. Investigating these effects often involves techniques like Western blotting to measure changes in protein phosphorylation or gene expression analysis to assess changes in mRNA levels. The design of such molecules often leverages their ability to serve as building blocks in the synthesis of peptide-based drugs that target these specific pathways.
Immunomodulatory Effects and Mechanisms
There is currently no available scientific literature detailing the immunomodulatory effects or the underlying mechanisms of this compound. Research into how this compound may interact with or modulate the immune system, including its effects on immune cells, cytokine production, and signaling pathways, has not been publicly reported.
Anti-inflammatory and Antinociceptive Research
Investigations into the potential anti-inflammatory and antinociceptive (pain-relieving) properties of this compound have not been documented in accessible scientific records. Consequently, there is no data on its efficacy in models of inflammation or nociception, nor any proposed mechanisms of action in these areas.
Antihyperglycemic Activity
There is a lack of research evaluating the antihyperglycemic activity of this compound. Studies to determine if this compound can lower blood glucose levels in preclinical models of hyperglycemia or diabetes have not been published. Therefore, its potential as a therapeutic agent for conditions related to high blood sugar remains uninvestigated.
Advanced Spectroscopic and Computational Analysis
Conformational Analysis and Molecular Dynamics
Conformational analysis defines the three-dimensional arrangement of a molecule, which dictates its biological activity and interaction with target macromolecules. For Boc-L-4-Carbamoylphenylalanine, this involves determining the spatial orientation of the Boc protecting group, the amino acid backbone, and the carbamoylphenyl side chain.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state conformation of molecules like this compound. Multidimensional NMR techniques provide detailed information on through-bond and through-space atomic interactions.
¹H and ¹³C NMR: The chemical shifts of protons and carbons are sensitive to the local electronic environment and thus to the molecular conformation. For N-Boc protected amino acids, the presence of cis and trans rotamers around the carbamate (B1207046) bond can lead to signal duplication in the NMR spectra, providing insight into this conformational equilibrium nih.gov.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space (typically < 5 Å), providing crucial distance constraints for determining the predominant solution conformation. For example, NOESY cross-peaks between the Boc group protons and the amino acid backbone or side-chain protons would define their relative orientation.
Coupling Constants (J-couplings): The magnitude of scalar couplings between protons, particularly the ³J(HN,Hα) coupling constant, provides information about the backbone dihedral angle φ according to the Karplus equation. This is fundamental in defining the peptide backbone conformation.
To support spectroscopic interpretation, theoretical calculations of NMR parameters are often employed. By calculating the theoretical chemical shifts for different possible conformers using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, a comparison with experimental data can help identify the most probable solution-state structure researchgate.net.
Table 1: Representative ¹H NMR Data for a Hypothetical Predominant Conformer of this compound in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | NOESY Correlations |
| NH (Boc) | 5.10 | d | 8.0 | Hα, Boc t-Bu |
| Hα | 4.65 | m | 8.0, 5.5, 6.0 | NH, Hβ, Phenyl H |
| Hβ | 3.15, 3.25 | m | 14.0, 5.5, 6.0 | Hα, Phenyl H |
| Phenyl H | 7.30, 7.80 | d, d | 8.2 | Hα, Hβ |
| NH₂ (Carbamoyl) | 5.90, 6.30 | br s, br s | - | - |
| t-Bu (Boc) | 1.45 | s | - | NH |
Note: This table is illustrative and based on typical values for related compounds.
While NMR provides a time-averaged picture of the major conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the motions of atoms in a molecule by solving Newton's equations of motion, providing a trajectory that maps out the conformational landscape nih.govresearchgate.netnih.gov.
For this compound, MD simulations can:
Explore Conformational Space: By simulating the molecule in a solvent box (e.g., water or chloroform) over nanoseconds to microseconds, a wide range of accessible conformations can be sampled. This helps identify low-energy conformers and the energy barriers between them.
Analyze Dihedral Angle Distributions: The simulation trajectory can be analyzed to determine the preferred ranges for key dihedral angles (φ, ψ, and χ), revealing the flexibility and conformational preferences of the backbone and side chain.
Study Solvent Effects: MD simulations explicitly model solvent molecules, allowing for the investigation of how interactions with the solvent (e.g., hydrogen bonding with water) influence the conformational equilibrium.
Understanding how this compound interacts with a protein target is fundamental for drug design. When a ligand binds to a protein, both molecules may undergo conformational changes to achieve an optimal fit, a phenomenon known as "induced fit."
MD simulations are particularly powerful for studying these interactions. A simulation can be initiated with the ligand placed near the protein's binding site. Over the course of the simulation, one can observe:
Binding Pathway: The process by which the ligand enters the binding site and establishes key contacts.
Interaction Footprint: The specific amino acid residues that form stable interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with the ligand can be identified and quantified nih.govresearchgate.net. The carbamoyl (B1232498) group is a potent hydrogen bond donor and acceptor, while the phenyl ring can engage in hydrophobic and aromatic interactions.
Conformational Changes: The binding of a ligand can trigger conformational changes in the protein nih.gov. For instance, the binding of phenylalanine to phenylalanine hydroxylase induces significant conformational shifts that alter the interaction between the regulatory and catalytic domains nih.gov. Similarly, the conformation of this compound itself will adapt to the steric and electronic environment of the binding pocket.
The 4-carbamoyl group on the phenyl ring significantly influences the molecule's properties compared to unsubstituted phenylalanine. This influence is twofold:
Electronic Effects: The carbamoyl group (-CONH₂) is an electron-withdrawing group, which modifies the electron density of the aromatic ring. This can affect cation-π or π-π stacking interactions with protein residues.
Steric and H-bonding Effects: The carbamoyl group is a key pharmacophoric feature, capable of forming multiple hydrogen bonds. Its presence dictates the orientation of the side chain within a binding pocket to satisfy these H-bonding requirements. Studies on other substituted phenylalanines have shown that the size and position of substituents critically affect interactions with protein targets like amino acid transporters nih.gov. The presence of a substituent can alter the conformational equilibrium of the side chain (χ angles) to avoid steric clashes or to form favorable intramolecular or intermolecular interactions.
Computational Modeling and Simulation in Drug Discovery
Computational methods are indispensable in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new drug candidates.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex frontiersin.orgopenmedicinalchemistryjournal.com.
Molecular Docking: For this compound, a docking study would involve preparing the 3D structure of the ligand and a target protein. The docking algorithm then samples a vast number of possible orientations and conformations of the ligand within the protein's active site, scoring each "pose" based on a force field. This can reveal key interactions, such as hydrogen bonds between the carbamoyl group and residues like asparagine or glutamine, or hydrophobic interactions involving the phenyl ring nih.govmdpi.commdpi.com.
Virtual Screening: This technique uses docking to screen large databases of compounds against a protein target to identify potential "hits" nih.govresearchgate.net. If this compound were identified as a fragment or lead compound, a virtual screen could be performed on a library of its analogs to find derivatives with improved binding affinity or selectivity. The screening process filters compounds based on their predicted docking scores and interaction patterns, prioritizing a smaller, more manageable set of molecules for experimental testing nih.govresearchgate.net.
Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Docking Score (kcal/mol) | -8.5 | Valine, Leucine | Hydrophobic |
| Hydrogen Bonds | 3 | Aspartate | H-bond (Carbamoyl NH) |
| Glutamine | H-bond (Carbamoyl C=O) | ||
| Lysine | H-bond (Backbone C=O) | ||
| π-π Stacking | 1 | Phenylalanine | Aromatic |
Note: This table is a fictional representation to illustrate the output of a molecular docking study.
These computational approaches, combined with spectroscopic data, provide a comprehensive understanding of the structural and interactive properties of this compound, guiding its optimization and application in the development of new therapeutic agents.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to calculate a molecule's electronic structure, which in turn dictates its geometry, stability, and reactivity. For a compound like this compound, QM calculations would typically be employed to determine:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, providing insights into its electrostatic potential and where it is likely to interact with other molecules.
Chemical Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Currently, there are no published studies detailing these quantum mechanical calculations for this compound.
Prediction of Biological Activity and ADMET Properties
Computational methods are invaluable for predicting the potential biological effects and the pharmacokinetic profile of a compound before it undergoes expensive and time-consuming experimental testing. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
For this compound, these predictive models would assess:
Biological Activity: Based on its structural similarity to known biologically active molecules, algorithms can predict potential protein targets and pharmacological effects. This is often done through quantitative structure-activity relationship (QSAR) modeling.
ADMET Properties:
Absorption: Predictions of oral bioavailability and cell membrane permeability.
Distribution: Estimation of plasma protein binding and volume of distribution.
Metabolism: Identification of potential metabolic sites and the cytochrome P450 enzymes responsible for its breakdown.
Excretion: Prediction of the likely routes of elimination from the body.
Toxicity: Early-stage flags for potential cardiotoxicity, hepatotoxicity, or mutagenicity.
Specific predictive data for the biological activity and ADMET profile of this compound is not available in the current body of scientific literature.
Multi-scale Computational Models in Drug Effect Prediction
These models are complex and require significant amounts of data for development and validation. There are no published multi-scale computational models that specifically include this compound.
Data-Driven Approaches and Machine Learning in Compound Research
Data-driven approaches, particularly machine learning, are revolutionizing chemical and pharmaceutical research. By training algorithms on large datasets of chemical structures and their associated properties, machine learning models can make rapid and accurate predictions for new compounds.
In the context of this compound, machine learning could be applied to:
Predict Physicochemical Properties: Such as solubility, melting point, and lipophilicity.
Virtual Screening: To identify it as a potential hit from a large virtual library of compounds for a specific biological target.
De Novo Drug Design: To generate novel molecular structures with desired properties, potentially leading to derivatives of this compound with improved efficacy or safety profiles.
The successful application of these methods relies on the availability of substantial and relevant datasets. As of now, there is no specific research published that applies data-driven or machine learning techniques to the study of this compound.
Analytical Methodologies for Purity and Structural Integrity in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For non-volatile, thermally labile compounds like Boc-L-4-Carbamoylphenylalanine, liquid chromatography is the principal tool for purity assessment.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like Boc-protected amino acids. The technique separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For purity assessment of this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. As the mobile phase is pumped through the column, the sample components are separated based on their hydrophobicity; less polar compounds are retained longer on the column. The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total area of all observed peaks detected by a UV detector, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm). Control of the chiral purity of Nα-Boc amino acid derivatives is a critical quality attribute to mitigate risks from diastereomeric impurities. rsc.org Chiral HPLC methods, often employing carbohydrate-based chiral stationary phases, can be developed to ensure the enantiomeric purity of the L-isomer. rsc.orgtandfonline.com
Table 1: Representative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 3.5 | 15,000 | 0.5 | Process Impurity A |
| 2 | 8.2 | 2,970,000 | 99.0 | This compound |
While this compound itself is non-volatile and not directly amenable to Gas Chromatography (GC) without derivatization, GC-MS is a critical tool for the analysis of volatile and semi-volatile impurities that may be present from the synthesis process. creative-proteomics.com These impurities typically include residual solvents used during reaction and purification steps (e.g., Dichloromethane, Ethyl acetate, Hexane). pepdd.com
The most common technique for this analysis is headspace GC-MS. pepdd.com In this method, the solid sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (headspace). A sample of this gas is then injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column, and subsequently identified by their mass spectra. formulationbio.com This method is highly sensitive and specific for identifying and quantifying residual solvents, ensuring they are below acceptable limits defined by regulatory guidelines. formulationbio.com
Table 2: Common Volatile Impurities Analyzed by Headspace GC-MS
| Compound | CAS Number | Boiling Point (°C) | Potential Source |
|---|---|---|---|
| Dichloromethane | 75-09-2 | 39.6 | Reaction Solvent |
| Ethyl Acetate | 141-78-6 | 77.1 | Extraction/Crystallization |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 153 | Reaction Solvent |
| Hexane | 110-54-3 | 69 | Crystallization/Washing |
Ion Chromatography (IC) is a separation technique used for charged or polar compounds. griffith.edu.augriffith.edu.au When coupled with mass spectrometry (IC-MS), it becomes a powerful tool for identifying and quantifying ionic species. While this compound is neutral, IC-MS could be employed to detect and quantify potential ionic impurities. These might include residual inorganic salts from buffers, starting materials like the unprotected L-4-Carbamoylphenylalanine, or degradation products where the Boc protecting group has been cleaved, exposing the free amine which can be protonated. The use of an eluent suppressor in modern IC systems can reduce the high salt concentration of the mobile phase, making the technique compatible with MS detection. griffith.edu.aubohrium.com This allows for sensitive and selective analysis of charged analytes in the sample matrix. researchgate.net
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used for unambiguous structural assignment. For this compound, ¹H NMR would confirm the presence of all proton-containing groups, while ¹³C NMR would identify all unique carbon atoms.
Based on known spectral data for related compounds like N-(tert-Butoxycarbonyl)-L-phenylalanine, the expected chemical shifts can be predicted. orgsyn.orgchemicalbook.com The ¹H NMR spectrum would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the diastereotopic methylene (B1212753) protons and the alpha-proton of the phenylalanine backbone, and the aromatic protons on the disubstituted benzene (B151609) ring. The carbamoyl (B1232498) (-CONH₂) protons would appear as two distinct signals, and the amide (NH) proton of the Boc group would also be visible.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-butyl (Boc) | ~1.4 | Singlet | 9H |
| β-CH₂ | ~3.1-3.3 | Multiplet | 2H |
| α-CH | ~4.6 | Multiplet | 1H |
| NH (Boc) | ~5.1 | Doublet | 1H |
| NH₂ (Carbamoyl) | ~5.8, ~6.2 | Broad Singlets | 2H |
| Aromatic (ortho to CH₂) | ~7.3 | Doublet | 2H |
| Aromatic (ortho to CONH₂) | ~7.8 | Doublet | 2H |
The ¹³C NMR spectrum would complement this by showing distinct signals for the quaternary carbons of the Boc group and the aromatic ring, the carbonyl carbons (Boc, carboxylic acid, and carbamoyl), and the aliphatic and aromatic CH groups.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C(CH₃)₃ (Boc) | ~28.5 |
| β-CH₂ | ~38.0 |
| α-CH | ~54.0 |
| C(CH₃)₃ (Boc) | ~80.0 |
| Aromatic CH (ortho to CH₂) | ~130.0 |
| Aromatic CH (ortho to CONH₂) | ~128.0 |
| Aromatic C (ipso to CH₂) | ~133.0 |
| Aromatic C (ipso to CONH₂) | ~142.0 |
| C=O (Boc) | ~155.0 |
| C=O (Carbamoyl) | ~168.0 |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy, thus confirming its elemental formula. Soft ionization techniques like Electrospray Ionization (ESI) are typically used for compounds like this compound to generate the intact molecular ion, often as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺.
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. N-Boc protected compounds exhibit characteristic fragmentation patterns. doaj.org A common fragmentation pathway involves the loss of the Boc group through several cleavages. researchgate.net The most characteristic fragmentations include the loss of isobutylene (B52900) (C₄H₈, 56 Da), the loss of the entire tert-butoxy (B1229062) group (C₄H₉O•, 73 Da), or the loss of the entire Boc group (C₅H₈O₂, 100 Da) via cleavage and loss of CO₂. doaj.orgxml-journal.net The observation of these neutral losses from the parent ion provides strong evidence for the presence of the Boc protecting group. nih.gov
Table 5: Predicted ESI-MS Fragments for this compound (Molecular Formula: C₁₅H₂₀N₂O₅, MW: 308.33)
| Ion | m/z (Predicted) | Description |
|---|---|---|
| [M+H]⁺ | 309.14 | Protonated molecular ion |
| [M+Na]⁺ | 331.12 | Sodiated molecular ion |
| [M-C₄H₈+H]⁺ | 253.08 | Loss of isobutylene (56 Da) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques that provide valuable information about the functional groups and electronic structure of this compound, thereby confirming its structural integrity.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of different bonds. By analyzing the IR spectrum, researchers can confirm the presence of key structural motifs.
The expected characteristic IR absorption peaks for this compound are detailed in the table below, based on known absorption ranges for similar functional groups. udel.eduwpmucdn.comspectroscopyonline.commasterorganicchemistry.com
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| N-H (Amide) | Stretch | 3400 - 3100 (often two bands for primary amide) |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O (Urethane/Boc) | Stretch | 1725 - 1700 |
| C=O (Amide I) | Stretch | 1680 - 1630 |
| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 |
| N-H (Amide II) | Bend | 1650 - 1550 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-O (Carboxylic Acid/Urethane) | Stretch | 1300 - 1000 |
Data in the table is inferred from spectroscopic data of related compounds and functional groups.
The presence of a strong absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group in the Boc-protecting group. masterorganicchemistry.com The primary amide group at the 4-position of the phenyl ring would exhibit characteristic N-H stretching vibrations, typically appearing as two distinct peaks in the 3400-3100 cm⁻¹ region, and a strong C=O stretching (Amide I) band. spectroscopyonline.com The carboxylic acid functional group will show a broad O-H stretch and a C=O stretch. Aromatic C-H and C=C stretching vibrations further confirm the presence of the phenyl ring. wpmucdn.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic ring and carbonyl groups. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
For this compound, the primary chromophore is the substituted benzene ring. Phenylalanine itself typically exhibits absorption maxima at around 198 nm and 258 nm. sielc.com The presence of the carbamoyl group on the phenyl ring is expected to influence the absorption spectrum. Benzamide, a structurally related compound, shows UV absorption maxima. nih.govnist.gov The substitution on the phenyl ring in this compound is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted phenylalanine. researchgate.net
| Chromophore | Expected λmax (nm) |
| Phenylalanine | ~258 |
| Substituted Phenyl Ring | Expected shift to longer wavelength |
Data in the table is based on known spectral data for phenylalanine and general principles of UV-Vis spectroscopy for substituted aromatic compounds. sielc.comresearchgate.net
Impurity Identification and Analysis in Research Batches
Ensuring the purity of research batches of this compound is critical for the reliability and reproducibility of experimental results. A thorough analysis of potential impurities is therefore a mandatory step in its quality control.
Qualitative and Quantitative Determination of Related Substances and Isomers
The synthesis of this compound can potentially lead to the formation of related substances and isomers. High-Performance Liquid Chromatography (HPLC) is the most common technique for both the qualitative and quantitative determination of these impurities. nih.govipros.com
Related Substances: These can include starting materials, intermediates, by-products from the synthesis, and degradation products. For instance, incomplete reaction could leave traces of Boc-L-phenylalanine or 4-aminobenzamide.
Isomers: The primary isomeric impurity of concern would be the D-enantiomer, Boc-D-4-Carbamoylphenylalanine. Chiral HPLC methods are necessary to separate and quantify enantiomeric impurities. nih.gov Diastereomeric impurities could also arise if any of the starting materials are not enantiomerically pure.
A typical approach for impurity analysis involves developing a stability-indicating HPLC method, often with UV detection, that can separate the main compound from all potential impurities. researchgate.netnih.gov The identity of unknown impurities can be further investigated using mass spectrometry (MS) coupled with HPLC (LC-MS).
| Potential Impurity | Type | Analytical Method |
| Boc-L-phenylalanine | Starting Material | HPLC-UV |
| 4-Aminobenzamide | Reagent | HPLC-UV |
| Boc-D-4-Carbamoylphenylalanine | Enantiomer | Chiral HPLC |
| Di-Boc-L-4-Carbamoylphenylalanine | By-product | HPLC-UV/MS |
| Unprotected L-4-Carbamoylphenylalanine | By-product/Degradant | HPLC-UV |
This table lists hypothetical impurities based on the structure and potential synthesis routes.
Research on Degradation Pathways and Mechanisms
Forced degradation studies are performed to understand the intrinsic stability of this compound and to identify its potential degradation products. biopharmaspec.combiopharminternational.comnih.gov These studies involve subjecting the compound to stress conditions such as heat, humidity, light, and acidic, basic, and oxidative environments.
Potential degradation pathways for this compound include:
Hydrolysis of the Boc-protecting group: Under acidic conditions, the tert-butoxycarbonyl (Boc) group is labile and can be cleaved to yield L-4-Carbamoylphenylalanine. organic-chemistry.org
Hydrolysis of the carbamoyl group: The primary amide of the carbamoyl group can undergo hydrolysis, particularly under strong acidic or basic conditions, to form the corresponding carboxylic acid derivative.
Oxidative degradation: The phenylalanine residue can be susceptible to oxidation, potentially leading to hydroxylated or other oxidized species. nih.gov
Photodegradation: Exposure to UV light may induce degradation, particularly of the aromatic ring.
The degradation products are typically analyzed and identified using techniques like HPLC with photodiode array (PDA) detection and LC-MS to elucidate their structures. europa.euresearchgate.net
Development and Validation of Detection Methods for Impurities
Once potential impurities and degradation products have been identified, robust analytical methods must be developed and validated for their detection and quantification. slideshare.netresearchgate.net The validation process ensures that the analytical method is suitable for its intended purpose and provides reliable results.
According to the International Council for Harmonisation (ICH) guidelines, the validation of an impurity detection method should address the following parameters: amsbiopharma.comeuropa.euich.org
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the main compound, other impurities, and degradation products.
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantified as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the impurity within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).
Range: The interval between the upper and lower concentration of the impurity over which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A validated HPLC method is the standard for routine quality control of this compound research batches, ensuring that the levels of any impurities are below acceptable limits. scirp.orgresearchgate.net
Future Research Directions and Translational Perspectives
Integration with Emerging Technologies in Chemical Biology
The evolution of chemical biology is heavily influenced by technologies that accelerate the synthesis and evaluation of novel molecules. Boc-L-4-Carbamoylphenylalanine is well-positioned to benefit from these advancements, particularly in automation and combinatorial chemistry.
Modern drug discovery and chemical biology rely on high-throughput screening (HTS) to rapidly assess large numbers of compounds. Automation is a key component of this process, enabling the rapid synthesis and evaluation of molecules with minimal human intervention. researchgate.netnih.gov The incorporation of this compound into peptides and small molecules can be seamlessly integrated into automated solid-phase synthesis workflows. crsubscription.com
High-throughput screening technologies allow for the testing of thousands of compounds in a short time to identify "hits" that modulate a specific biological target. Following automated synthesis, libraries containing this amino acid can be subjected to a battery of HTS assays to evaluate their biological activity. The combination of automated synthesis and HTS creates a powerful cycle for the rapid identification and optimization of lead compounds. nih.gov This miniaturization and automation of the entire process not only accelerates discovery but also reduces waste. nih.gov
Table 1: Application of High-Throughput Technologies to this compound Derivatives
| Technology | Application in Synthesis | Application in Evaluation | Potential Impact |
|---|---|---|---|
| Automated Solid-Phase Peptide Synthesis (SPPS) | Enables the rapid and parallel synthesis of peptide libraries incorporating the amino acid at specific positions. | N/A | Accelerates the creation of diverse molecular libraries for screening. |
| Acoustic Dispensing Technology | Allows for nanoscale, high-density synthesis of compound libraries in microplates, conserving reagents. nih.gov | Facilitates the preparation of assay plates with precise, low-volume amounts of compounds for screening. | Increases throughput and reduces the cost of synthesis and screening campaigns. |
| High-Throughput Mass Spectrometry (HT-MS) | Used for real-time reaction monitoring and quality control during automated synthesis. | Provides a label-free method for screening compound libraries against enzyme targets by directly detecting substrate and product. researchgate.net | Offers a versatile and rapid screening platform applicable to a wide range of biological targets. |
| Cell-Based Phenotypic Screening | N/A | Allows for the evaluation of compounds containing this compound directly in a cellular context to identify molecules that induce a desired biological outcome. | Identifies compounds with relevant biological activity without prior knowledge of the specific molecular target. |
Combinatorial chemistry involves the systematic synthesis of large collections of compounds, known as libraries, which are then screened for desired properties. wikipedia.orgnih.gov this compound serves as a valuable building block for generating such libraries, particularly for peptides and peptidomimetics. chemimpex.com By incorporating this amino acid into a library, researchers can systematically explore how its unique side chain contributes to molecular recognition and biological activity.
The use of solid-phase supports is a cornerstone of combinatorial synthesis, simplifying the process of creating large libraries by anchoring the initial molecule and adding building blocks in a stepwise fashion. wikipedia.org For example, in a "one-bead-one-compound" library, each bead carries a unique peptide sequence containing this compound, which can then be screened for binding to a specific protein target. nih.gov This approach allows for the rapid identification of novel ligands and inhibitors from a vast chemical space.
Expanding Therapeutic Applications
While this compound is a tool for creating novel therapeutics, its full potential extends beyond currently explored areas. chemimpex.com Future research will likely focus on its application in new disease contexts and the development of sophisticated delivery mechanisms to enhance its therapeutic efficacy.
The unique properties of the 4-carbamoylphenylalanine side chain can be leveraged to design molecules for new therapeutic targets. The carbamoyl (B1232498) group can participate in specific hydrogen bonding interactions, potentially enabling the design of potent and selective inhibitors for enzymes or modulators of protein-protein interactions that have been difficult to target with canonical amino acids. Research is already exploring derivatives for potential roles in neurobiology and as neuroprotective agents. chemimpex.com
Future exploration could target disease areas where such specific molecular interactions are critical. This includes certain cancers, inflammatory disorders, and infectious diseases. By creating peptide-based drugs that incorporate this amino acid, researchers can fine-tune the stability and bioactivity of therapeutic candidates. chemimpex.comchemimpex.com
Table 2: Potential New Therapeutic Areas for Peptides Incorporating this compound
| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |
|---|---|---|
| Oncology | The carbamoyl group could be used to target the active sites of specific kinases or disrupt protein-protein interactions crucial for tumor growth (e.g., menin-MLL). nih.gov | Kinases, Bromodomains, Protein-Protein Interfaces |
| Autoimmune Diseases | Peptides could be designed to block interactions between immune receptors and their ligands, with the carbamoyl group enhancing binding affinity and specificity. | Cytokine Receptors, T-Cell Receptors |
| Neurodegenerative Diseases | The amino acid could be incorporated into peptides designed to inhibit protein aggregation (e.g., amyloid-beta) by disrupting key intermolecular interactions. | Beta-secretase (BACE1), Aggregation-prone protein sequences |
| Antiviral Therapy | Design of peptidomimetic inhibitors that block viral proteases or prevent viral entry into host cells, with the carbamoyl group forming key contacts in the binding pocket. | HIV Protease, Hepatitis C Virus (HCV) NS3/4A Protease |
A significant challenge for peptide-based therapeutics is their poor stability and bioavailability. Advanced drug delivery systems are crucial for overcoming these limitations. chemimpex.comchemimpex.com Peptides containing this compound can be encapsulated within various carriers to protect them from enzymatic degradation and deliver them specifically to the site of action.
Technologies such as liposomes, nanoparticles, and microspheres are being developed to transport a wide range of drugs, including peptides and proteins. These systems can be engineered to release their cargo in a controlled manner or to target specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects. The development of such delivery systems is a critical step in translating promising peptide candidates containing this compound from the laboratory to the clinic. chemimpex.com
Theoretical and Computational Advancements
Quantum mechanics calculations can provide detailed insight into the electronic properties of the carbamoyl side chain, helping to rationalize its interaction with biological targets. Furthermore, molecular docking simulations can be used to predict the binding mode of a peptide containing this compound to its target protein, allowing for the in-silico screening of virtual libraries and the prioritization of candidates for synthesis. These computational approaches save considerable time and resources by focusing experimental efforts on the most promising molecules.
Addressing Challenges in Peptide and Small Molecule Drug Development
The translation of promising peptide candidates from the laboratory to the clinic is fraught with challenges, primarily related to their inherent pharmacokinetic properties and the complexities of their synthesis.
A major hurdle for peptide drugs is their poor metabolic stability and low oral bioavailability. hilarispublisher.com Peptides are susceptible to degradation by proteases in the gastrointestinal tract and bloodstream, leading to a short half-life. researchgate.net Several strategies are employed to counter this, and the inclusion of unnatural amino acids like 4-Carbamoylphenylalanine is a key approach. nih.govbenthamdirect.comresearchgate.net
The unique structure of 4-Carbamoylphenylalanine can enhance proteolytic resistance. Proteases recognize and cleave peptide bonds adjacent to specific natural amino acid residues. By replacing a natural amino acid with an unnatural one, the recognition site is altered, hindering enzymatic degradation. nih.gov
Other effective strategies to improve stability include:
Cyclization: Linking the N-terminus and C-terminus of a peptide creates a cyclic structure that is less flexible and less accessible to exopeptidases. nih.govnih.govcreative-peptides.comalliedacademies.org This conformational constraint can also lock the peptide into its bioactive conformation. nih.gov
N- and C-terminal Modifications: Capping the ends of a linear peptide, for example by N-acetylation or C-amidation, protects them from degradation by exopeptidases. benthamdirect.comcreative-peptides.com
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, which can protect it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life. researchgate.netcreative-peptides.com
Table 2: Comparison of Stability Enhancement Strategies for Peptides
| Strategy | Mechanism of Action | Example Application |
|---|---|---|
| Unnatural Amino Acid Incorporation | Alters protease recognition sites, introduces steric hindrance. nih.gov | Replacing Phenylalanine with 4-Carbamoylphenylalanine. |
| Cyclization | Restricts conformational flexibility, protects termini from exopeptidases. nih.govcreative-peptides.com | Somatostatin analog octreotide. nih.gov |
| Terminal Modification | Blocks access for exopeptidases at the N- or C-terminus. benthamdirect.com | N-acetylation of a peptide N-terminus. creative-peptides.com |
| PEGylation | Increases steric shielding and hydrodynamic radius. creative-peptides.com | Site-specific PEGylation of GLP-1. creative-peptides.com |
The chemical synthesis of peptides, particularly those containing unnatural amino acids, presents significant challenges, especially when moving from laboratory scale to large-scale industrial production. Solid-Phase Peptide Synthesis (SPPS) is the standard method, but its efficiency can be affected by the properties of the amino acids being incorporated. nih.gov
Challenges associated with the synthesis of peptides containing this compound include:
Coupling Efficiency: The bulky nature of the Boc-protecting group and the phenyl ring can sometimes lead to incomplete coupling reactions during SPPS, resulting in deletion sequences and lower purity of the final product.
Side Reactions: The functional groups on the amino acid side chains can sometimes participate in undesired side reactions. Careful selection of protecting groups is crucial. researchgate.net
Racemization: The chiral integrity of the amino acid must be maintained throughout the synthesis, as the wrong stereoisomer can lead to a loss of biological activity. nih.gov
Cost and Waste: Peptide synthesis, especially on a large scale, is expensive and generates significant amounts of chemical waste. nih.gov
Overcoming these hurdles requires careful optimization of the synthetic process, including the choice of coupling reagents, solvents, and reaction times. The development of more sustainable "green" chemistry approaches, such as synthesis in aqueous media, is an active area of research aiming to reduce the environmental impact of peptide production. nih.gov
Q & A
Q. Table 1: Critical Synthesis Parameters
| Parameter | Recommendation | Reference |
|---|---|---|
| Reaction Solvent | Anhydrous DMF or dichloromethane | |
| Coupling Agent | HBTU or DCC for carbamoyl incorporation | |
| Deprotection Conditions | Trifluoroacetic acid (TFA) in DCM |
Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?
Basic Research Question
Characterization relies on complementary techniques:
- NMR Spectroscopy : Prioritize H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and carbamoyl proton (δ ~6.5–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO, expected m/z 307.13) .
- HPLC : Assess purity (>97%) with a C18 column and UV detection at 254 nm .
Q. Table 2: Key Spectroscopic Benchmarks
| Technique | Target Data | Example Value |
|---|---|---|
| H NMR | Boc tert-butyl protons | 1.4 ppm (9H, s) |
| HRMS | Molecular ion [M+H] | 307.13 (calculated) |
How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?
Advanced Research Question
Coupling efficiency depends on steric and electronic factors:
- Activation Method : Use HBTU/HOBt or Oxyma Pure with DIC to enhance reactivity of the carbamoyl group .
- Solvent Choice : Anhydrous DMF improves solubility of bulky residues .
- Monitoring : Perform Kaiser tests or LC-MS after each coupling step to detect incomplete reactions .
- Sidechain Protection : Ensure the carbamoyl group is inert during SPPS; avoid conditions that may hydrolyze it (e.g., prolonged exposure to piperidine) .
What strategies are recommended for resolving discrepancies in NMR or mass spectrometry data during structural validation?
Advanced Research Question
Discrepancies may arise from impurities, isotopic variants, or incorrect assignments:
- Contradiction Analysis : Compare experimental NMR shifts with computational predictions (e.g., ChemDraw or Gaussian simulations) .
- Isotopic Peaks : In MS, account for natural abundance of C or N isotopes, which may mimic impurities .
- Reproducibility : Repeat synthesis and characterization under standardized conditions to rule out batch variability .
How does the incorporation of this compound into peptide sequences affect protein-protein interaction studies?
Advanced Research Question
The carbamoyl group serves as a versatile handle for bioconjugation:
- Tagging Applications : Use the carbamoyl moiety to attach fluorophores or affinity tags via carbodiimide chemistry .
- Steric Considerations : Position the residue in flexible regions (e.g., loop domains) to minimize disruption of binding interfaces .
- Controls : Include unmodified peptides and negative controls (e.g., scrambled sequences) to validate specificity in pull-down assays .
What are the recommended storage conditions and stability assessments for this compound?
Basic Research Question
- Storage : Store at -20°C in anhydrous conditions (desiccated) to prevent hydrolysis of the Boc group .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC .
How should researchers design experiments using this compound as a biochemical probe for target binding studies?
Advanced Research Question
- Electronic Effects : The carbamoyl group’s electron-withdrawing nature may alter local charge distribution; use computational docking (e.g., AutoDock) to predict binding poses .
- Competitive Assays : Compare binding kinetics (e.g., SPR or ITC) of modified vs. native peptides to quantify steric/electronic impacts .
- Crosslinking : Utilize photoactivatable derivatives (e.g., diazirine-modified analogs) for covalent capture of interacting partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
